molecular formula C9H9N3O2 B2395016 Methyl 2-aminoimidazo[1,2-a]pyridine-3-carboxylate CAS No. 2248396-76-9

Methyl 2-aminoimidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B2395016
CAS No.: 2248396-76-9
M. Wt: 191.19
InChI Key: HWBWADPFWYTSBY-UHFFFAOYSA-N
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Description

Methyl 2-aminoimidazo[1,2-a]pyridine-3-carboxylate is a chemical research compound based on the imidazo[1,2-a]pyridine scaffold, a structure recognized in medicinal chemistry for its diverse biological activities . This scaffold is a fused bicyclic heterocycle found in several approved drugs and is a precursor to molecules with a broad spectrum of potential applications, including antimicrobial, anticancer, and antiviral properties . As a 2,3-bifunctionalized derivative, this compound is of significant value in synthetic and medicinal chemistry research. The presence of both an amino group and an ester at the 2- and 3-positions, respectively, makes it a versatile building block for further chemical modification and the development of novel functionalized molecules . Researchers can utilize this compound to create targeted libraries for hit-finding campaigns or as an intermediate in the synthesis of more complex structures. Imidazo[1,2-a]pyridine derivatives have garnered particular interest in anti-infective research. Some analogues within this chemical class have demonstrated potent activity against Mycobacterium tuberculosis , including multi-drug resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains, often by targeting the QcrB subunit of the cytochrome bcc complex, a key component in bacterial energy generation . This makes the core scaffold a promising starting point for developing new therapeutic agents against resistant infections. This product is for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 2-aminoimidazo[1,2-a]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-14-9(13)7-8(10)11-6-4-2-3-5-12(6)7/h2-5H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWBWADPFWYTSBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=C2N1C=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-aminoimidazo[1,2-a]pyridine-3-carboxylate typically involves the condensation of 2-aminopyridine with a suitable carbonyl compound. One common method is the reaction of 2-aminopyridine with ethyl bromoacetate in the presence of a base such as potassium carbonate. This reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound often utilize similar synthetic routes but are optimized for large-scale production. These methods may involve the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-aminoimidazo[1,2-a]pyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Introduction

Methyl 2-aminoimidazo[1,2-a]pyridine-3-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its diverse pharmacological properties. This article explores its applications, particularly in drug discovery and development, focusing on its role in combating multidrug-resistant tuberculosis (MDR-TB), anti-inflammatory activities, and potential as an anticancer agent.

Antitubercular Activity

Recent studies have highlighted the efficacy of imidazo[1,2-a]pyridine derivatives, including this compound, against Mycobacterium tuberculosis (Mtb), particularly strains resistant to multiple drugs.

  • Structure-Activity Relationship (SAR) : Research indicates that modifications to the imidazo[1,2-a]pyridine scaffold significantly enhance antitubercular activity. For instance, compounds with bulky lipophilic groups have shown minimum inhibitory concentrations (MIC) as low as 0.006 μM against Mtb strains, outperforming some existing anti-TB drugs like pretomanid .
  • Mechanism of Action : These compounds are believed to inhibit crucial enzymatic pathways within the bacterial cells, disrupting their metabolic functions and leading to cell death. High-throughput screening has identified several promising candidates from this class .

Anti-inflammatory Properties

This compound has also been investigated for its anti-inflammatory effects.

  • Cellular Mechanisms : A study demonstrated that this compound suppresses the NF-κB and STAT3 signaling pathways in cancer cell lines such as MDA-MB-231 (breast cancer) and SKOV3 (ovarian cancer). The compound's ability to reduce inflammatory cytokines and modulate gene expression related to inflammation positions it as a potential therapeutic agent for inflammatory diseases .
  • Combination Therapy : When combined with curcumin, this compound exhibited enhanced anti-inflammatory effects, suggesting synergistic potential that could be leveraged in clinical settings .

Anticancer Activity

The structural features of this compound make it a candidate for anticancer drug development.

  • In Vitro Studies : Various derivatives have been tested against different cancer cell lines, showing significant cytotoxic effects without substantial toxicity to normal cells. For example, certain analogs demonstrated IC50 values greater than 128 μM against VERO cells while maintaining lower toxicity profiles in cancerous cells .
  • Targeting Mechanisms : The compound's mechanism involves the induction of apoptosis in cancer cells through the modulation of Bcl-2 family proteins and caspases, which are critical regulators of programmed cell death .

Table 1: Antitubercular Activity of this compound Derivatives

Compound NameMIC (μM)Activity Type
This compound≤0.006Antimycobacterial
Modified derivative A0.03Antimycobacterial
Modified derivative B0.8Antimycobacterial

Table 2: Anti-inflammatory Effects of this compound

TreatmentCytokine Level Reduction (%)Cell Line
Methyl derivative50%MDA-MB-231
Combination with Curcumin70%SKOV3

Case Study 1: Development of Antitubercular Agents

A high-throughput screening approach identified several imidazo[1,2-a]pyridine derivatives with potent activity against MDR-TB strains. The lead compounds were subjected to SAR studies that revealed critical structural features necessary for activity enhancement.

Case Study 2: Anti-inflammatory Mechanism Exploration

In vitro assays demonstrated that this compound effectively reduced levels of inflammatory markers in cancer cell lines. Subsequent molecular docking studies supported its interaction with key proteins involved in inflammatory signaling pathways.

Mechanism of Action

The mechanism of action of methyl 2-aminoimidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound is believed to inhibit key enzymes involved in bacterial cell wall synthesis. This inhibition disrupts the integrity of the bacterial cell wall, leading to cell death. The exact molecular pathways and targets can vary depending on the specific biological activity being investigated .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between Methyl 2-aminoimidazo[1,2-a]pyridine-3-carboxylate and related derivatives:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Applications Synthesis Highlights Reference ID
This compound 2-NH₂, 3-COOCH₃ C₉H₉N₃O₂ 191.19 (inferred) Potential antimicrobial activity; polar due to NH₂ Likely via esterification of carboxylic acid precursor Inferred
Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate 2-CH₃, 3-COOCH₂CH₃ C₁₁H₁₂N₂O₂ 204.23 Intermediate for hydrazide derivatives Condensation with hydrazide
Ethyl 5-(chloromethyl)imidazo[1,2-a]pyridine-3-carboxylate 5-CH₂Cl, 3-COOCH₂CH₃ C₁₁H₁₁ClN₂O₂ 238.67 Reactivity with N-chlorosuccinimide (NCS) Chlorination of methyl group
7-(Trifluoromethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxylate 2-CH₃, 7-CF₃, 3-COOCH₂CH₃ C₁₀H₇F₃N₂O₂ 244.17 Binds Mycobacterium smegmatis supercomplex Electrophilic substitution
Ethyl 2-(4-bromophenoxy)imidazo[1,2-a]pyridine-3-carboxylate 2-O-C₆H₄Br, 3-COOCH₂CH₃ C₁₆H₁₃BrN₂O₃ 377.19 Nucleophilic aromatic substitution SNAr reaction with p-bromophenol
Methyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate 6-Cl, 3-COOCH₃ C₉H₇ClN₂O₂ 210.62 High lipophilicity; antimicrobial potential Chlorination of pyridine ring

Key Observations:

Substituent Effects on Reactivity: The 2-amino group in the target compound is more reactive than methyl or halogen substituents, enabling facile derivatization (e.g., amide formation) . Electron-withdrawing groups (e.g., CF₃ at position 7) reduce electron density on the imidazo[1,2-a]pyridine core, altering binding affinity in biological systems .

Biological Activity: Ethyl 2-methyl derivatives are precursors to hydrazides with demonstrated antimicrobial activity , while trifluoromethyl analogs show binding to mycobacterial targets . The 2-amino group in the target compound may enhance hydrogen-bond interactions, improving potency against resistant strains.

Synthetic Flexibility :

  • Methyl/ethyl esters at position 3 are versatile intermediates. For example, ethyl esters undergo hydrolysis to carboxylic acids for further coupling , while methyl esters (as in the target compound) may offer improved metabolic stability due to slower esterase cleavage.

Biological Activity

Methyl 2-aminoimidazo[1,2-a]pyridine-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Overview of Biological Activity

Antimicrobial Properties
this compound has shown promising antimicrobial activity. Its mechanism involves the inhibition of key enzymes essential for bacterial cell wall synthesis, leading to bacterial cell death. This characteristic positions it as a potential candidate for treating various bacterial infections, including those caused by multidrug-resistant strains.

Antituberculosis Activity
Recent studies have highlighted the compound's efficacy against Mycobacterium tuberculosis (Mtb). It has been identified as a potent inhibitor of the cytochrome bc1 complex (QcrB) in Mtb, which is crucial for oxidative phosphorylation and ATP synthesis. The minimum inhibitory concentration (MIC) values for some derivatives of this compound have been reported as low as 0.003 to 0.05 μM against replicating Mtb, indicating strong potential as an anti-tuberculosis agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of this compound. Modifications at specific positions on the imidazo[1,2-a]pyridine ring have been shown to enhance potency:

Compound Modification MIC (μM) Activity
Compound 15Methyl group at position 20.10 – 0.19Excellent anti-TB activity
Compound 16Cyclohexyl group at position 30.05 – 1.5Active against MDR/XDR TB
Compound 7Ethyl-6-chloro substitution0.0009Potent against extracellular Mtb

These modifications underline the importance of specific functional groups in enhancing biological activity and selectivity towards target pathogens.

Case Study 1: Antituberculosis Efficacy

A recent study synthesized several derivatives based on this compound and evaluated their anti-tuberculosis activity against various strains of Mtb. Compounds were tested for their MIC values, with some exhibiting significant potency against multidrug-resistant strains. For instance, compound 16 demonstrated an MIC of approximately 0.05 μM against XDR-TB strains, showcasing its potential as a frontline therapeutic candidate .

Case Study 2: Mechanism Elucidation

Another investigation focused on elucidating the mechanism by which this compound inhibits bacterial growth. The study confirmed that the compound effectively disrupts cell wall synthesis by targeting specific enzymes involved in this process, thereby providing insights into its antimicrobial action and paving the way for further development as an antibiotic agent .

Q & A

Q. What are the common synthetic routes for Methyl 2-aminoimidazo[1,2-a]pyridine-3-carboxylate?

The synthesis typically involves cyclization or multicomponent reactions. For example:

  • Cyclization : Reacting 2-aminopyridine derivatives with chloroacetic acid or esters in the presence of dehydrating agents like phosphorus oxychloride (POCl₃) .
  • Multicomponent reactions : Using 2-aminopyridines, arylglyoxals, and Meldrum’s acid under controlled conditions to form the imidazo[1,2-a]pyridine core .
  • Esterification : Introducing the methyl ester group via esterification of carboxylic acid precursors under acidic or basic conditions .

Q. How is this compound characterized analytically?

Key techniques include:

  • NMR spectroscopy : To confirm the positions of the amino and methyl ester groups (e.g., ¹H and ¹³C NMR) .
  • Mass spectrometry (HRMS) : For molecular weight validation and structural elucidation .
  • HPLC : To assess purity, especially when optimizing reaction yields .

Q. What are the primary biological activities observed in structurally similar imidazo[1,2-a]pyridine derivatives?

While direct data on this compound is limited, analogs exhibit:

  • Antimicrobial activity : Against bacterial and fungal pathogens .
  • Anticancer potential : Via inhibition of kinase pathways or apoptosis induction .
  • Anti-inflammatory effects : Through modulation of cytokine production .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of the C2-amino substituent?

Strategies include:

  • Protecting group chemistry : Temporarily shielding the amino group during synthesis to prevent side reactions (e.g., acetylation followed by deprotection) .
  • Lewis acid catalysis : Using catalysts like ZnCl₂ or FeCl₃ to promote regioselective amination .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) may improve solubility and reaction efficiency .

Q. How should researchers address contradictory data in spectroscopic or biological studies?

  • Cross-validation : Replicate results using multiple techniques (e.g., NMR, X-ray crystallography) .
  • Batch analysis : Compare purity across different synthetic batches to rule out impurities affecting biological assays .
  • Structural analogs : Benchmark findings against well-characterized derivatives (e.g., ethyl or chloro-substituted analogs) .

Q. What strategies are effective for functionalizing the imidazo[1,2-a]pyridine core?

  • Friedel-Crafts acylation : Introducing acetyl or formyl groups at the C3 position for further derivatization .
  • Cross-coupling reactions : Suzuki-Miyaura coupling to attach aryl or heteroaryl groups .
  • Ester hydrolysis : Converting the methyl ester to a carboxylic acid for salt formation or conjugation .

Q. What stability considerations are critical for handling this compound?

  • Storage : Store under inert gas (N₂ or Ar) at -20°C to prevent hydrolysis of the ester group .
  • Light sensitivity : Protect from UV exposure to avoid photodegradation of the heterocyclic core .
  • pH control : Avoid strongly acidic/basic conditions to maintain the integrity of the amino group .

Methodological Considerations

Q. How can computational modeling aid in predicting the compound’s reactivity or bioactivity?

  • DFT calculations : To map electron density and predict sites for electrophilic/nucleophilic attack .
  • Docking studies : Screen against target proteins (e.g., kinases, bacterial enzymes) to prioritize biological assays .

Q. What in vitro assays are recommended for preliminary bioactivity screening?

  • Antimicrobial : Broth microdilution assays (MIC/MBC determination) .
  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
  • Cytotoxicity : Parallel testing on non-cancerous cells (e.g., HEK293) to assess selectivity .

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